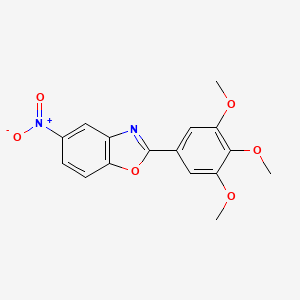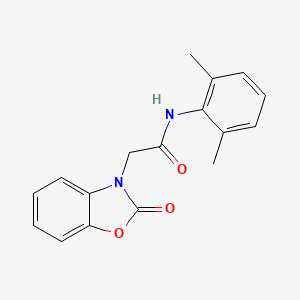![molecular formula C19H15N3O2 B4409712 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4409712.png)
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol
Overview
Description
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol, also known as Furaquinocin C, is a chemical compound with potential applications in scientific research. This compound is a member of the quinoline family and has been studied for its biological and chemical properties.
Mechanism of Action
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from unwinding DNA during replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound C also inhibits the activity of certain enzymes involved in inflammation and the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound C has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase I, it has been shown to inhibit the activity of certain enzymes involved in inflammation and the growth of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C is its specificity for topoisomerase I, making it a potential target for cancer treatment. However, its effectiveness may be limited by the development of drug resistance and the potential for toxicity to healthy cells. Additionally, its anti-inflammatory and anti-microbial properties may make it useful in the treatment of other diseases, but further research is needed to determine its potential in these areas.
Future Directions
There are several potential future directions for research involving 5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C. One area of interest is the development of more potent and selective inhibitors of topoisomerase I. Another area of interest is the investigation of this compound C's potential in the treatment of other diseases, such as inflammation and infections. Additionally, further research is needed to determine the potential toxicity and side effects of this compound C in humans.
Scientific Research Applications
5-[2-furyl(2-pyridinylamino)methyl]-6-quinolinol C has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, making it a potential target for cancer treatment. This compound C has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
5-[furan-2-yl-(pyridin-2-ylamino)methyl]quinolin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-15-9-8-14-13(5-3-11-20-14)18(15)19(16-6-4-12-24-16)22-17-7-1-2-10-21-17/h1-12,19,23H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXWELVNGRZMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=CO2)C3=C(C=CC4=C3C=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)

![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)

![2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide](/img/structure/B4409667.png)
![2-chloro-5-(methylthio)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4409673.png)

![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409695.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409696.png)
![2-methyl-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4409697.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4409698.png)
![1-{3-methoxy-4-[4-(4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409704.png)